2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrole
Description
The compound 2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrole is a heterocyclic molecule featuring three distinct structural motifs:
Trimethoxybenzoyl substituent: The 3,4,5-trimethoxybenzoyl moiety enhances lipophilicity and may influence binding affinity to hydrophobic enzyme pockets.
Octahydropyrrolo[3,4-c]pyrrole scaffold: This bicyclic system provides conformational rigidity and stereochemical complexity, which can modulate pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4/c1-13-23-24-19-5-6-20(25-28(13)19)26-9-15-11-27(12-16(15)10-26)22(29)14-7-17(30-2)21(32-4)18(8-14)31-3/h5-8,15-16H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIYCVWAIZPXFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC(=C(C(=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be protein kinases , specifically the c-Met protein kinase . Protein kinases play a crucial role in cellular signaling and regulation. The c-Met kinase, in particular, is involved in cell growth, survival, and migration.
Mode of Action
The compound interacts with its targets by binding to the active site of the protein kinase, thereby inhibiting its activity. This interaction results in the disruption of the signaling pathways regulated by these kinases, leading to changes in cellular functions.
Biochemical Pathways
The inhibition of protein kinases affects multiple biochemical pathways. For instance, the inhibition of c-Met kinase can disrupt the HGF/c-Met signaling pathway , which plays a key role in cell proliferation, survival, and migration. The downstream effects of this disruption can include reduced cell growth and migration, potentially leading to the inhibition of tumor growth in the context of cancer.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways, leading to changes in cell behavior. For example, in the context of cancer, this could result in reduced tumor growth.
Biochemical Analysis
Biochemical Properties
2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrole: plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It interacts with several key enzymes, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. The compound’s ability to form hydrogen bonds with these enzymes’ active sites leads to inhibition, which can modulate various biochemical pathways. Additionally, it has been shown to interact with proteins involved in cell signaling, such as protein kinases, thereby influencing cellular processes.
Cellular Effects
The effects of This compound on cells are profound. It has been observed to impact cell signaling pathways, particularly those involving the mesenchymal–epithelial transition factor (c-Met) protein kinase. This interaction can lead to alterations in gene expression and cellular metabolism, affecting cell proliferation and apoptosis. The compound also influences the expression of genes involved in oxidative stress responses, thereby modulating cellular redox states.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s role. The compound’s structure allows it to fit into the enzyme’s active site, forming stable complexes that prevent substrate binding. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been studied over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that it can induce sustained changes in cellular function, particularly in pathways related to oxidative stress and apoptosis. These effects are consistent across both in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of This compound vary with dosage in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its biotransformation. The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity. These metabolic processes can affect the compound’s overall efficacy and safety profile.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of This compound is critical for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper function within the cell.
Comparison with Similar Compounds
Octahydropyrrolo[3,4-c]pyrrole N-Benzoylthiourea Derivatives (3a-b)
- Synthesis : Prepared in acetone under reflux (30 hours, 80–82% yield) or subcritical water (similar yields, shorter reaction times). Subcritical water offers a greener alternative .
- Key Differences : The target compound replaces the benzoylthiourea group with a trimethoxybenzoyl substituent, likely enhancing metabolic stability due to reduced electrophilicity.
2-(Thiazol-2-yl)-Octahydropyrrolo[3,4-c]pyrroles (4a-j)
- Synthesis : Achieved in acetone (18 hours, 67–89% yield) or subcritical water. Yields are comparable, but reaction times are reduced in subcritical conditions .
- Biological Activity : These derivatives exhibit moderate antimicrobial activity against bacterial/fungal strains and Mycobacterium tuberculosis . The target compound’s triazolopyridazine group may confer broader-spectrum activity due to enhanced π-π stacking in enzyme binding.
Triazole-Containing Analogues
3-[5-(4-Methoxyphenyl)-3,8-Diphenylpyrrolo[1,2-c]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (6)
- Synthesis: Formed via reaction with monochloroacetic acid in ethanol .
- Key Differences: The thiadiazinone ring in Compound 6 introduces additional hydrogen-bonding sites, whereas the target compound’s triazolopyridazine may prioritize planar interactions with biological targets.
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
- Biological Relevance : Docking studies suggest inhibition of fungal 14-α-demethylase (PDB: 3LD6), a cytochrome P450 enzyme . The target compound’s trimethoxybenzoyl group could enhance affinity for similar fungal targets due to increased hydrophobicity.
Benzoyl-Substituted Analogues
2-(3-Fluoro-4-Methoxybenzoyl)-5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-Octahydropyrrolo[3,4-c]pyrrole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
